7-methyl-2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic core with a morpholine substituent at position 2 and a Z-configurated thiazolidinone-based side chain at position 2. Its synthesis typically involves condensation reactions between pyridopyrimidinone precursors and functionalized thiazolidinones, as inferred from analogous synthetic routes in pyrimidine-thiazolidinone hybrids .
Properties
Molecular Formula |
C26H26N4O3S2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(5Z)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O3S2/c1-18-9-10-22-27-23(28-12-14-33-15-13-28)20(24(31)30(22)17-18)16-21-25(32)29(26(34)35-21)11-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-10,16-17H,5,8,11-15H2,1H3/b21-16- |
InChI Key |
CNLSEFZMEVNPFR-PGMHBOJBSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)N5CCOCC5)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)N5CCOCC5)C=C1 |
Origin of Product |
United States |
Biological Activity
The compound 7-methyl-2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrido[1,2-a]pyrimidinone core fused with a morpholine ring and a thiazolidinone moiety, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 506.6 g/mol. The IUPAC name is:
Biological Activity Overview
Research indicates that the compound exhibits promising biological activity across various therapeutic areas. Key areas of investigation include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interacting with specific enzymes involved in cell cycle regulation.
- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit certain pathways that lead to cell proliferation or inflammation. For instance, it might affect signaling pathways related to NF-kB activation or modulate the expression of adhesion molecules in endothelial cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of our target compound:
- Anticancer Studies :
- Inflammation Modulation :
Comparative Analysis
A comparative analysis of structurally similar compounds highlights the unique aspects of 7-methyl-2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one :
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 9-methyl derivatives | Similar core structure | Variations in side chains |
| Thiazolidine analogs | Contains thiazolidine moiety | Different functional groups |
| Pyrido-pyrimidine analogs | Shares core structure | Differences in methyl group position |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Pyrido[1,2-a]pyrimidin-4-one Derivatives
The pyrido[1,2-a]pyrimidin-4-one scaffold is shared across several analogs, but substituent variations critically influence physicochemical and biological properties:
Key Observations :
- The 3-phenylpropyl group in the target compound increases steric bulk and aromatic interactions compared to smaller alkyl chains (e.g., propyl in ), which may enhance target binding but reduce solubility.
- Substitution at position 2 (morpholinyl vs. aryl groups in ) modulates electronic properties and hydrogen-bonding capacity, influencing pharmacokinetics.
Thiazolidinone-Modified Derivatives
The thiazolidinone ring is a critical pharmacophore. Variations in its substitution pattern alter bioactivity:
Key Observations :
- Phenylpropyl substitution (target compound) vs. methoxypropyl trades solubility for enhanced hydrophobic binding.
Morpholine/Piperazine-Based Variants
Morpholine and piperazine groups are common in drug design for solubility and target affinity:
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis is achievable via established routes for pyridopyrimidinone-thiazolidinone hybrids, as demonstrated in .
- ADME Profile : The 3-phenylpropyl group may limit aqueous solubility, necessitating formulation optimization. Morpholinyl substitution aids in maintaining moderate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
